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molecular formula C13H9Cl2NO4 B8350989 3',5'-Dichloro-2,4,4'-trihydroxybenzanilide

3',5'-Dichloro-2,4,4'-trihydroxybenzanilide

Cat. No. B8350989
M. Wt: 314.12 g/mol
InChI Key: ZIQHGMDYUMQHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973038

Procedure details

4-Amino-2,6-dichlorophenol (10 g.) and N,N-dimethylaniline (10 ml.) were dissolved in acetone (100 ml.) to which, with stirring and under cooling at 0°-4° C., the acetone solution of diacetyl-β-resorcyloyl chloride was added dropwise. After several hours, the reaction mixture was made acidic with hydrochloric acid, and was subjected to evaporation under reduced pressure until the volume was halved. The resultant solution was added to 1 liter of 4 N hydrochloric acid and allowed to stand in the cold. Precipitates were obtained and dissolved in acetone. The acetone solution was made alkaline with 2 N sodium hydroxide and stirred for several hours at room temperature. Acidifying the solution to pH 1-2 with dilute hydrochloric acid gave precipitate which was recrystallized in aqueous acetone to give light yellow prism-like crystals of 3',5'-dichloro-2,4,4'- trihydroxybenzanilide (13.2 g.). Yield: 84.8%. The melting point is 235°- 237° C.
Name
diacetyl-β-resorcyloyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.CN(C)C1C=CC=CC=1.[C:20]([C:23]1[CH:31]=[C:27](C(Cl)=O)[C:26]([OH:32])=[C:25](C(=O)C)[C:24]=1[OH:36])(=[O:22])C.Cl.[OH-].[Na+]>CC(C)=O>[Cl:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([Cl:10])[C:5]=1[OH:9])[NH:1][C:20](=[O:22])[C:23]1[CH:31]=[CH:27][C:26]([OH:32])=[CH:25][C:24]=1[OH:36] |f:4.5|

Inputs

Step One
Name
diacetyl-β-resorcyloyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(C(C(=O)Cl)=C1)O)C(C)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)Cl)O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 0°-4° C.
WAIT
Type
WAIT
Details
After several hours
CUSTOM
Type
CUSTOM
Details
was subjected to evaporation under reduced pressure until the volume
ADDITION
Type
ADDITION
Details
The resultant solution was added to 1 liter of 4 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were obtained
STIRRING
Type
STIRRING
Details
stirred for several hours at room temperature
CUSTOM
Type
CUSTOM
Details
gave precipitate which
CUSTOM
Type
CUSTOM
Details
was recrystallized in aqueous acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC(C2=C(C=C(C=C2)O)O)=O)C=C(C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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